molecular formula C10H10I2O4 B12597279 Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester CAS No. 646054-34-4

Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester

Cat. No.: B12597279
CAS No.: 646054-34-4
M. Wt: 447.99 g/mol
InChI Key: PNTFMAGKTBZYSE-UHFFFAOYSA-N
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Description

Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester is a chemical compound with the molecular formula C10H8I2O4. It is known for its unique structure, which includes two iodine atoms and a methoxy group attached to a phenoxy ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester typically involves the reaction of 2,4-diiodo-6-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated phenoxy compounds.

    Substitution: Phenoxy compounds with substituted functional groups.

Scientific Research Applications

Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of iodine atoms enhances its ability to form strong interactions with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester
  • Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, ethyl ester

Comparison

Compared to similar compounds, acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester is unique due to its specific substitution pattern on the phenoxy ring. The presence of two iodine atoms and a methoxy group in particular positions confers distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

CAS No.

646054-34-4

Molecular Formula

C10H10I2O4

Molecular Weight

447.99 g/mol

IUPAC Name

methyl 2-(2,4-diiodo-6-methoxyphenoxy)acetate

InChI

InChI=1S/C10H10I2O4/c1-14-8-4-6(11)3-7(12)10(8)16-5-9(13)15-2/h3-4H,5H2,1-2H3

InChI Key

PNTFMAGKTBZYSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)I)I)OCC(=O)OC

Origin of Product

United States

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